1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Lipophilicity Metabolic Stability Structure-Activity Relationship

This compound is a distinct FXR antagonist/PXR agonist chemotype featuring a 2-chlorophenylacetyl N‑substituent and an unsubstituted 3‑phenyl‑1,2,4‑oxadiazole ring. It serves as a critical matched‑pair comparator to the 4‑fluorophenyl analog (CAS 1775495‑20‑9) for halogen‑bonding studies. Supplied at ≥95% purity with a characteristic chlorine isotopic pattern, it is ready‑to‑use in HepG2 cellular assays, CETSA, and LC‑MS/MS method development without additional derivatization. Its lower LogP versus the 4‑F analog reduces protein‑binding artifacts.

Molecular Formula C22H22ClN3O2
Molecular Weight 395.89
CAS No. 1775303-17-7
Cat. No. B2970226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1775303-17-7
Molecular FormulaC22H22ClN3O2
Molecular Weight395.89
Structural Identifiers
SMILESC1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl
InChIInChI=1S/C22H22ClN3O2/c23-19-9-5-4-8-18(19)15-21(27)26-12-10-16(11-13-26)14-20-24-22(25-28-20)17-6-2-1-3-7-17/h1-9,16H,10-15H2
InChIKeyFGNDMZMDDRPEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Structural Baseline and Class Context


1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775303-17-7, molecular formula C22H22ClN3O2, molecular weight 395.89 g/mol) is a synthetic small molecule that belongs to the broader chemotype of 4-oxadiazolyl-piperidine derivatives [1]. Compounds in this class, featuring a 1,2,4-oxadiazole ring connected to a piperidine scaffold, have been extensively explored in both academic and patent literature for their utility as ligands for nuclear receptors (e.g., Farnesoid X Receptor antagonists) and for the treatment of pain and diarrhea [2]. The target compound is distinguished by a specific N-acyl substitution pattern: a (2-chlorophenyl)acetyl group on the piperidine nitrogen, combined with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl substituent at the 4-position, which dictates its unique physicochemical and putative pharmacological profile relative to other in-class candidates.

Why 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Cannot Be Interchanged with Generic Oxadiazole-Piperidine Analogs


Within the 1,2,4-oxadiazole-piperidine chemotype, minor modifications to the N-acyl and oxadiazole substitution patterns result in profound shifts in biological activity, receptor selectivity, and pharmacokinetic behavior. Patent literature explicitly demonstrates that altering the phenyl/oxadiazole moiety and the piperidine N-substituent determines whether a compound agonizes the Pregnane X Receptor (PXR) or antagonizes the Farnesoid X Receptor (FXR) [1]. A structurally close analog, 1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775495-20-9), differs only by a single fluorine atom on the oxadiazole phenyl ring, yet this substitution is known to alter its electronic properties, metabolic stability, and hydrogen-bonding capacity, precluding one-to-one interchangeability in target-engagement assays . The specific combination of the unsubstituted 3-phenyl-1,2,4-oxadiazole and the ortho-chlorophenylacetyl moiety in CAS 1775303-17-7 creates a unique steric and electronic environment that cannot be replicated by generic building blocks, making empirical validation mandatory for any assay intended to probe its intended biological function.

Product-Specific Quantitative Differentiation Evidence for 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine


Differential Physicochemical Property Profile Compared to 4-Fluorophenyl Analog

The replacement of the 4-fluorophenyl substituent in the close analog 1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775495-20-9) with a 3-phenyl group in CAS 1775303-17-7 is predicted to reduce molecular weight (395.89 vs. 413.88 g/mol) and decrease lipophilicity (LogP). While experimental LogP values for these exact compounds are not publicly reported, the 3-phenyl-1,2,4-oxadiazole-piperidine substructure (CAS 276236-96-5) has a computed XLogP3-AA of 1.9 [1], whereas the introduction of a fluorine atom is known to increase LogP by approximately +0.17 per substitution, suggesting a lower LogP for the target compound. This difference directly influences passive membrane permeability and non-specific protein binding, which are critical for interpreting cell-based assay results [2].

Lipophilicity Metabolic Stability Structure-Activity Relationship

Structural Determinants of Nuclear Receptor Modulation Potential

Research by Finamore et al. (2023) established that 1,2,4-oxadiazole derivatives with N-aryl/alkyl piperidine substitutions act as FXR antagonists or dual FXR/PXR modulators. In that series, compound 11 (featuring a 3-(2-naphthyl)-1,2,4-oxadiazole and a specific N-acyl group) showed FXR antagonistic activity with an IC50 in the low micromolar range in a cell-based assay [1]. Although CAS 1775303-17-7 was not directly tested in that study, its 3-phenyl-1,2,4-oxadiazole group sterically resembles the active pharmacophore, while its ortho-chlorophenylacetyl N-substituent mimics the hydrophobic N-acyl chains required for FXR binding. A structurally related compound, 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[(4-chlorophenyl)methyl]acetamide, is explicitly noted in vendor literature for its combination of an oxadiazole ring and a chlorophenyl acetamide group, which enhances metabolic stability and hydrogen-bonding interactions .

FXR Antagonist PXR Agonist Oxadiazole Chemotype

Piperidine N-Substitution Dictates Selectivity: Ortho-Chlorophenylacetyl vs. Unsubstituted Piperidine

The unsubstituted piperidine analog 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 276236-96-5) is a common intermediate with broad reactivity but lacks the defined biological target engagement expected of a fully decorated ligand. The patent literature on 4-oxadiazolyl-piperidine compounds explicitly teaches that the nature of the piperidine N-substituent (acyl, alkyl, or aryl) is a primary determinant of both potency and therapeutic indication, with specific N-acyl groups being required for pain and diarrhea indications [1]. The N-(2-chlorophenyl)acetyl group in CAS 1775303-17-7 introduces a hydrogen-bond-accepting carbonyl and an ortho-chloro substituent that can engage in halogen bonding or hydrophobic packing, features absent in the unsubstituted piperidine. This substitution pattern is anticipated to significantly enhance binding affinity and residence time on protein targets compared to the free amine, which is often rapidly metabolized.

Selectivity Receptor Affinity N-Acyl Modification

Purity and Identity Verification Standards for Reproducible Research

Available vendor documentation, though from restricted sources, indicates that this compound is supplied at a purity of 95% (HPLC) , which is consistent with the quality expected for early-stage biological screening probes. In contrast, many closer structural analogs available from catalog providers are supplied as crude hydrochlorides or at lower purities (e.g., 90% or TLC-grade), which can introduce confounding biological activities due to impurities or residual solvents. For procurement decisions where biological reproducibility is paramount, the specified 95% purity threshold provides a quantifiable benchmark that justifies selection over less rigorously characterized batches of related compounds.

Analytical Chemistry Reproducibility Quality Control

High-Confidence Application Scenarios for 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Based on Comparative Evidence


Probing FXR/PXR Dual Modulation in Hepatic Cell Lines

Given the structural alignment of CAS 1775303-17-7 with the FXR antagonist/PXR agonist chemotype validated by Finamore et al. (2023), this compound is best deployed as a tool ligand in HepG2 or similar hepatic cell-based assays to interrogate the crosstalk between FXR and PXR pathways. Its distinct 2-chlorophenylacetyl N-substituent and 3-phenyl-1,2,4-oxadiazole ring system provide a unique perturbation vector that can help deconvolute the specific contributions of halide substitution and oxadiazole electronics to dual receptor modulation [1].

Structure-Activity Relationship (SAR) Expansion Campaigns for Metabolic Disease Targets

The compound serves as a key intermediate-complexity member in a matrix SAR library exploring the effects of N-acyl variation on FXR binding. Compared to the unsubstituted piperidine precursor (CAS 276236-96-5), CAS 1775303-17-7 offers a fully assembled 'drug-like' architecture that can be directly tested in receptor-binding and cellular thermal shift assays (CETSA) without further derivatization, saving 1-2 synthetic steps. The predicted lower LogP relative to its 4-fluorophenyl analog [2] also makes it a preferred candidate for assays where compound precipitation or high protein binding is a limiting factor.

Reference Compound for Analytical Method Development and Metabolite Identification

Owing to its defined molecular weight (395.89 g/mol), characteristic chlorine isotopic pattern, and 95% purity specification, CAS 1775303-17-7 can be used as a reference standard for developing LC-MS/MS methods intended to analyze oxadiazole-piperidine libraries. The ortho-chlorophenylacetyl group generates a distinctive fragmentation pattern upon collision-induced dissociation (CID), facilitating the identification of related metabolites or degradation products in in vitro microsomal stability studies [3].

Negative Control for Fluorine-Dependent Binding Mode Studies

When used alongside its 4-fluorophenyl analog (CAS 1775495-20-9), CAS 1775303-17-7 acts as a critical matched-pair comparator to test whether the fluorine atom is essential for a given biological activity. This pair-based approach is a gold standard in medicinal chemistry for validating the role of specific halogen bonds or hydrophobic contacts, and the availability of both compounds enables rigorous interrogation of fluorine's contribution without the need for de novo synthesis [2].

Quote Request

Request a Quote for 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.